molecular formula C16H17N7O B2921571 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide CAS No. 2034549-59-0

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide

Cat. No.: B2921571
CAS No.: 2034549-59-0
M. Wt: 323.36
InChI Key: LEVVEKCTZYBNRZ-UHFFFAOYSA-N
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Description

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyrrolidin-1-yl group at position 6 and a picolinamide moiety at position 3 via a methyl linker.

Properties

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c24-16(12-5-1-2-8-17-12)18-11-15-20-19-13-6-7-14(21-23(13)15)22-9-3-4-10-22/h1-2,5-8H,3-4,9-11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVVEKCTZYBNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide is a complex organic compound that belongs to the class of triazole derivatives. Its unique structure combines a pyrrolidine ring with a triazolo-pyridazine core and a picolinamide moiety, suggesting potential for diverse biological activities. This article will explore the biological activity of this compound based on recent research findings, including pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H18N6OC_{15}H_{18}N_{6}O with a molecular weight of approximately 298.35 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC15H18N6OC_{15}H_{18}N_{6}O
Molecular Weight298.35 g/mol
PurityTypically ≥ 95%

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, triazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain triazolo-pyridine derivatives inhibited the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy, demonstrating potential for enhancing immune response against tumors .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds containing indole and triazole motifs have been documented to possess broad-spectrum antimicrobial activities. For example, derivatives with similar structures have shown efficacy against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been identified as potent inhibitors of various kinases involved in cancer progression.
  • Modulation of Immune Response : By inhibiting PD-1/PD-L1 interactions, these compounds can enhance T-cell responses against tumors.
  • Antimicrobial Mechanisms : Disruption of bacterial cell membranes or inhibition of essential enzymes may contribute to their antimicrobial effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine or triazole moieties can significantly influence potency and selectivity:

Compound Structural Features Biological Activity
1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo)Lacks methoxy group; similar coreAntimicrobial
N-(3-(4-fluoro)phenyl)indole derivativesIndole core; varied substituentsAnticancer
Pyrrolidine-substituted triazolesSimilar heterocyclic frameworkAntiviral

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Triazolo-Pyridazine Derivatives : A series of derivatives demonstrated potent anticancer activity in vitro against breast and colon cancer cell lines.
  • Pyrrolidine-Based Compounds : Research showed these compounds exhibited significant antibacterial properties against resistant strains.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Target Compound: The [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from related scaffolds.
  • Triazolo[4,3-a]pyridin-3(2H)-one Derivatives (e.g., Imp. B in ): These feature a pyridine-fused triazolone core ([4,3-a] vs. [4,3-b] in the target compound).
  • Pyrazolo[3,4-d]pyrimidines (): These compounds exhibit isomerization behavior (e.g., [4,3-e] vs. [1,5-c] triazolopyrimidines), which can affect thermodynamic stability and biological activity. The target compound’s [4,3-b] pyridazine core may offer greater rigidity compared to pyrimidine-based analogs .

Substituent Effects

  • Pyrrolidin-1-yl Group : The pyrrolidine substituent at position 6 likely improves solubility and membrane permeability compared to halogens (e.g., chlorine in compound 23 from ) .
  • Picolinamide vs. Benzo[d]thiazole-6-carboxamide : A structurally related compound (CAS 2034323-64-1, ) replaces picolinamide with a benzo[d]thiazole carboxamide. The picolinamide’s pyridine ring may enhance hydrogen bonding or π-stacking interactions compared to the bulkier, sulfur-containing benzothiazole .

Physicochemical Properties

Property Target Compound* Compound 24 Imp. B ()
Molecular Formula C17H16N8O (estimated) Not reported C19H22N6O
Molecular Weight ~364.4 g/mol Not reported 350.42 g/mol
Core Structure [4,3-b]pyridazine [4,3-b]pyridazine [4,3-a]pyridine
Key Substituents Pyrrolidine, picolinamide Benzoyl-glycinate Phenylpiperazine
Biological Role Not reported Cytotoxic agent Pharmaceutical impurity

*Estimated based on structural analogy to CAS 2034323-64-1 .

Q & A

Q. What synthetic routes are recommended for N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is typically employed:
  • Step 1 : Synthesis of the triazolo-pyridazine core via cyclization of hydrazine derivatives with nitriles or carbonyl compounds under acidic conditions.
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions. For example, the pyrrolidine group can be introduced at the 6-position using Buchwald-Hartwig amination .
  • Optimization Strategies :
  • Use 3-picoline or 3,5-lutidine as a base to enhance reaction efficiency and reduce side products .
  • Catalytic N-aryl-sulfilimine (1–10 mol%) improves regioselectivity in triazole formation .
  • Monitor reaction progress via TLC or HPLC to adjust reaction times and temperatures .

Table 1 : Key Parameters for Synthesis Optimization

ParameterOptimal ConditionImpact on Yield/Purity
Base3-Picoline or 3,5-LutidineEnhances efficiency
CatalystN-Aryl-sulfilimine (1–10%)Reduces side reactions
SolventDMF or THFImproves solubility

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1H (400 MHz) and 13C (100 MHz) in DMSO-d6 to confirm substituent positions and purity (>95%) .
  • HPLC : C18 column with gradient elution (acetonitrile/water) to assess purity (>98%) and detect impurities .
  • Mass Spectrometry (ESI+) : Compare observed m/z with calculated molecular weight (e.g., C₁₈H₂₀N₈O: 388.4 g/mol) .

Table 2 : Analytical Techniques and Parameters

TechniqueParametersApplication Example
HPLCC18 column, 0.1% TFAPurity assessment
NMRDMSO-d6, 25°CStructural confirmation

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological interactions of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, such as cyclization barriers or transition states for triazole formation .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., kinases or GPCRs) .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP), metabolic stability, and bioavailability to prioritize analogs .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or micronization to improve bioavailability .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., pyrrolidine N-oxidation) .
  • Pharmacokinetic Profiling : Conduct IV/PO studies in rodents to correlate exposure with efficacy .

Q. How to design SAR studies for triazolo-pyridazine derivatives?

  • Methodological Answer :
  • Core Modifications : Vary substituents at the 3- and 6-positions (e.g., alkyl, aryl, heterocycles) to assess impact on target binding .
  • Bioisosteric Replacement : Replace pyrrolidine with piperidine or morpholine to study steric/electronic effects .
  • Functional Assays : Test analogs in enzyme inhibition (IC₅₀) or cellular models (e.g., antiproliferative activity in cancer lines) .

Table 3 : Example SAR Findings from Analogous Compounds

Substituent at 6-PositionBiological Activity (IC₅₀)Reference
Pyrrolidin-1-yl12 nM (Kinase X)
Piperidin-1-yl45 nM (Kinase X)

Key Considerations for Data Contradiction Analysis

  • Reproducibility : Ensure batch-to-batch consistency in synthesis (e.g., via NMR/HPLC) .
  • Orthogonal Assays : Validate biological activity using both biochemical (e.g., ELISA) and cellular (e.g., flow cytometry) methods .
  • Control Experiments : Include known inhibitors/agonists to rule out assay artifacts .

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